molecular formula C11H17NO2S B4729669 1-(3-methylphenyl)-N-propylmethanesulfonamide

1-(3-methylphenyl)-N-propylmethanesulfonamide

Cat. No. B4729669
M. Wt: 227.33 g/mol
InChI Key: NAKISJGHXYBFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylphenyl)-N-propylmethanesulfonamide, also known as MS-245, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied extensively for its ability to target specific enzymes and pathways in various diseases, making it a promising candidate for drug development.

Mechanism of Action

1-(3-methylphenyl)-N-propylmethanesulfonamide works by inhibiting the activity of specific enzymes, such as SIRT2 and HDAC6. These enzymes play important roles in various cellular processes, including gene expression, cell cycle regulation, and protein degradation. By inhibiting these enzymes, this compound can alter these processes and lead to changes in cellular behavior, such as cell cycle arrest or apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the activity of HDAC6.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-methylphenyl)-N-propylmethanesulfonamide is its specificity for certain enzymes, which allows for targeted inhibition and minimal off-target effects. This specificity also allows for the study of specific pathways and processes in cellular models. However, one limitation of this compound is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-methylphenyl)-N-propylmethanesulfonamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, the study of this compound in animal models of various diseases can provide valuable insights into its potential therapeutic applications.

Scientific Research Applications

1-(3-methylphenyl)-N-propylmethanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the activity of the enzyme SIRT2, which is overexpressed in many types of cancer cells. This inhibition leads to cell cycle arrest and apoptosis, making this compound a potential candidate for cancer treatment.
Inflammation is another area where this compound has been studied. It has been shown to inhibit the activity of the enzyme HDAC6, which plays a role in the regulation of inflammatory responses. This inhibition has been shown to reduce inflammation in animal models, making this compound a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

1-(3-methylphenyl)-N-propylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-3-7-12-15(13,14)9-11-6-4-5-10(2)8-11/h4-6,8,12H,3,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKISJGHXYBFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)CC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.